molecular formula C18H17FN4O B6492031 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326929-80-9

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492031
CAS No.: 1326929-80-9
M. Wt: 324.4 g/mol
InChI Key: BKAFUYRPZOMTFU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Substitution Reactions: The ethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with ethyl halides and fluorophenylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the subsequent substitution reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Chemical Biology: It is used as a probe in chemical biology to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The ethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-[(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both ethyl and fluorophenyl groups enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAFUYRPZOMTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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